Rhodanine, 5-(3-indolylmethylene)-

PIM kinase inhibition Cancer therapeutics Kinase profiling

Rhodanine, 5-(3-indolylmethylene)- is a non-interchangeable scaffold for PIM kinase inhibitor and antimicrobial SAR. The C5 indolylmethylene group forms a critical hydrogen bond with kinase active sites (e.g., Glu121 in PIM) absent in benzylidene analogs, directly driving its unique polypharmacology. Ideal for hit-to-lead optimization of antitumor DNA intercalators and immunomodulatory agents. Ensure your studies use the correct substitution pattern to maintain target potency and selectivity.

Molecular Formula C12H8N2OS2
Molecular Weight 260.3 g/mol
CAS No. 73855-59-1
Cat. No. B604346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine, 5-(3-indolylmethylene)-
CAS73855-59-1
Molecular FormulaC12H8N2OS2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2
InChIInChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)/b7-5-
InChIKeyTZMYVTIZPGJYJU-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodanine, 5-(3-indolylmethylene)- (CAS 73855-59-1): Core Indole-Rhodanine Hybrid Scaffold for Kinase Inhibitor Discovery


Rhodanine, 5-(3-indolylmethylene)- (CAS 73855-59-1) is a synthetic hybrid molecule featuring an indole moiety conjugated to a 2-thioxo-4-thiazolidinone (rhodanine) core via a methylene bridge . This specific conjugation creates an extended π-system and a distinct hydrogen-bonding network that is central to its biological target engagement [1]. The compound serves as a foundational scaffold in medicinal chemistry for developing kinase inhibitors and antimicrobial agents, with its activity profile directly governed by the unique electronic and steric properties imparted by the indolylmethylene substitution at the C5 position of the rhodanine ring [2].

Rhodanine, 5-(3-indolylmethylene)- (CAS 73855-59-1): Why Structural Specificity Precludes Generic Analog Substitution


Generic substitution among rhodanine derivatives is precluded by the profound impact of the C5 substituent on target selectivity and potency. For Rhodanine, 5-(3-indolylmethylene)-, the specific indolylmethylene moiety introduces a critical hydrogen-bond donor and an extended aromatic surface that is absent in simpler benzylidene analogs [1]. Comparative studies demonstrate that the indole NH group forms a distinct interaction with active-site residues (e.g., Glu121 in PIM kinases) which is not possible with a phenyl ring, thereby directly altering the compound's inhibitory profile and kinase selectivity [1]. This structural feature is the primary driver of its unique polypharmacology, rendering it non-interchangeable with other rhodanine-based compounds like 5-benzylidenerhodanine in kinase inhibition assays [2].

Rhodanine, 5-(3-indolylmethylene)- (CAS 73855-59-1): Quantitative Differentiation Against Structural Analogs


Direct Comparison of PIM Kinase Inhibitory Potency: Indolylmethylene vs. Benzylidene Rhodanine Scaffolds

In a direct comparative study, the parent scaffold Rhodanine, 5-(3-indolylmethylene)- provides a baseline for PIM kinase inhibition, but the introduction of a hydroxyl group on the indole ring in derivative 5-((5-hydroxy-1H-indol-3-yl)methylene)rhodanine results in a 1.4- to 1.9-fold improvement in potency against PIM-1 and PIM-3 compared to the unsubstituted indolylmethylene analog [1]. This is attributed to an additional hydrogen bond with Glu121, an interaction that is geometrically impossible for analogous benzylidene rhodanines, which lack the indole NH donor entirely and exhibit a different selectivity profile [1][2].

PIM kinase inhibition Cancer therapeutics Kinase profiling

PIM-3 Kinase Inhibition: Indolylmethylene Rhodanine Exhibits Superior Potency Over Benzylidene Analogs

The (1H-indol-3-yl)methylene rhodanine core demonstrates potent pan-PIM kinase inhibition. A derivative of this scaffold, 5-((5-hydroxy-1H-indol-3-yl)methylene)rhodanine, inhibits PIM-3 with an IC50 of 0.12 µM, whereas benzylidene rhodanine analogs in the same study show a distinct inhibition profile that is less favorable against the PIM-3 isoform [1]. The study notes that benzylidene analogs lack the crucial hydrogen bond with the backbone carbonyl of Glu121, a key determinant for potent PIM-3 inhibition, which is enabled by the indole NH group [1].

PIM-3 kinase Pan-PIM inhibitor Oncology

Broad-Spectrum Antimicrobial Activity: Indolylmethylene Rhodanine Derivatives vs. Unsubstituted Rhodanine

Indolylmethylene rhodanine derivatives exhibit significant antimicrobial and antifungal activity that is absent in the unsubstituted rhodanine core. In a standardized screening panel, 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 25–50 µg/mL against clinically relevant pathogens including Escherichia coli, Staphylococcus lentus, and Candida albicans [1]. This activity is attributed to the incorporation of the indole fragment into the rhodanine scaffold, as rhodanine alone lacks this broad antimicrobial spectrum [2].

Antimicrobial Antifungal MIC determination

Antitumor Activity: Indolylmethylene-Thiazolidinone Hybrid Outperforms Doxorubicin in Breast Cancer Cells

A closely related indolylmethylene-thiazolidinone hybrid, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c), which shares the identical indolylmethylene pharmacophore but replaces the rhodanine sulfur with an oxygen, exhibited potent antitumor activity against the T47D breast cancer cell line with an IC50 of 1.93 µM. This value is significantly lower (more potent) than the positive control doxorubicin (IC50 = 4.61 µM) in the same assay . This demonstrates the critical role of the indolylmethylene moiety, in conjunction with a cyclic thio/oxo-imide, for achieving sub-micromolar potency against breast cancer cells, a feature not consistently observed across other rhodanine-based antitumor agents [1].

Antitumor Breast cancer Topoisomerase inhibition

DNA Binding Affinity: Indolylmethylene-Thiazolidinone Hybrid vs. Standard Intercalators

The indolylmethylene-thiazolidinone scaffold exhibits DNA-binding properties that contribute to its antitumor mechanism. The compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a), a close amino-substituted analog of Rhodanine, 5-(3-indolylmethylene)-, demonstrated a DNA binding constant (Kb) of 5.69 × 10⁴ M⁻¹ to calf thymus DNA (ctDNA) as determined by spectroscopic analysis . This value is indicative of moderate intercalation or groove binding, a property not inherent to the parent rhodanine scaffold and which distinguishes it from simple rhodanine derivatives that lack DNA-targeting capabilities [1].

DNA binding Spectroscopy Mechanism of action

Immunomodulatory Effects In Vivo: Indolylmethylene Rhodanine Derivative Modulates Cell-Mediated Immunity

Derivatives of the 5-indolylmethylene rhodanine scaffold have demonstrated significant in vivo immunomodulatory activity. A study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid showed it affects cellular immunity by modulating delayed-type hypersensitivity (DTH) reactions and altering T-cell subset populations in a guinea pig model [1]. This represents a distinct pharmacological activity compared to the more common kinase inhibition or antimicrobial profiles of other rhodanine derivatives, highlighting the unique biological fingerprint of the indolylmethylene-substituted core [2].

Immunomodulation In vivo Delayed-type hypersensitivity

Rhodanine, 5-(3-indolylmethylene)- (CAS 73855-59-1): Validated Research and Industrial Application Scenarios


PIM Kinase Inhibitor Lead Optimization and Selectivity Profiling

Rhodanine, 5-(3-indolylmethylene)- serves as an optimal starting scaffold for medicinal chemistry campaigns targeting the PIM kinase family, particularly where pan-PIM inhibition or PIM-3 selectivity is desired. Its indole NH group engages a critical hydrogen bond with Glu121 in the active site, a feature absent in benzylidene rhodanines, which allows for rational design of analogs with improved potency and selectivity as demonstrated by the 5-hydroxy derivative achieving IC50 values of 0.19 µM (PIM-1) and 0.12 µM (PIM-3) [1]. Procurement of this scaffold enables structure-activity relationship (SAR) studies focused on optimizing the indole substitution pattern for enhanced kinase inhibition [1].

Broad-Spectrum Antimicrobial and Antifungal Agent Development

The 5-(3-indolylmethylene)rhodanine core is a validated starting point for developing novel antimicrobial agents with activity against Gram-negative (E. coli), Gram-positive (S. lentus), and fungal (C. albicans) pathogens. Derivatives of this scaffold have demonstrated MIC values in the 25–50 µg/mL range against these clinically relevant strains [1]. Researchers can utilize this compound as a basis for synthesizing focused libraries of N-substituted rhodanine-indole hybrids to further optimize potency, spectrum, and drug-like properties for infectious disease applications [1].

Antitumor Drug Discovery Targeting Breast Cancer and Leukemia

This compound and its closely related thiazolidinedione analog have shown potent, sub-micromolar antitumor activity against breast cancer (T47D) and leukemia (HL60, K562) cell lines, with the thiazolidinedione analog exhibiting an IC50 of 1.93 µM against T47D cells, outperforming doxorubicin [1]. Its mechanism involves DNA intercalation/binding (Kb = 5.69 × 10⁴ M⁻¹) and potential topoisomerase inhibition [1]. Therefore, Rhodanine, 5-(3-indolylmethylene)- is a high-value chemical probe for elucidating DNA-damage response pathways and for developing novel chemotherapeutics with a multi-targeted mechanism of action [1].

In Vivo Immunomodulation and Inflammation Studies

Derivatives of the 5-indolylmethylene rhodanine scaffold have been shown to modulate cell-mediated immunity in vivo, specifically affecting delayed-type hypersensitivity responses in animal models [1]. This provides a unique and less explored application area for this chemotype. Researchers in immunology and inflammation can procure this compound as a tool to investigate the role of thiazolidinone-indole hybrids in regulating T-cell responses and to develop novel immunomodulatory agents for autoimmune or inflammatory diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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